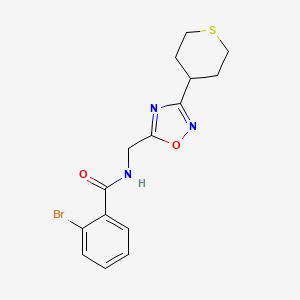
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features an oxygen atom bonded to two carbon atoms . The molecule also contains a diazenyl group attached to a dichlorophenyl group, suggesting potential applications in dye chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,3-dioxane ring and the dichlorophenyl ring in different planes due to the sp2 hybridization of the nitrogen atom in the diazenyl group .科学的研究の応用
1. Crystallography and Molecular Structure Analysis 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds have been the subject of detailed crystallographic studies. Such studies reveal insights into their molecular structures, intermolecular interactions, and supramolecular arrangements. For instance, certain derivatives crystallize in specific space groups and exhibit unique molecular conformations and arrangements, such as tetramers and dimers formed through weak C-H...O hydrogen bonds. These structural details are critical for understanding the molecular characteristics and potential applications of these compounds in various scientific fields (Low et al., 2002) (Dey et al., 2015).
2. Material Chemistry and Ligand Formation The compound and its derivatives serve as valuable materials in forming complexes with various metal ions like Co (II), Ni(II), and Cd(II). Studies focus on preparing these complexes, analyzing their structures, and understanding their spectroscopic and conductivity properties. Such applications are critical for developing new materials with specific electronic, magnetic, or catalytic properties (Hussen et al., 2013).
3. Organic Synthesis and Chemical Reactions Various reactions involving 5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione have been studied to synthesize novel organic compounds. These reactions include Knoevenagel condensation, reactions with N-Heterocyclic Carbene Boranes, and the formation of mono- and bis-hydrazonyl derivatives. Such studies are instrumental in expanding the arsenal of synthetic organic chemistry and finding new pathways for chemical synthesis (Dai et al., 2018).
4. Potential Biological Applications Although your requirement was to exclude drug usage and dosage, it's worth mentioning that some derivatives of the compound have been investigated for their DPPH radical scavenging activity, cytotoxicity against specific cancer cell lines, and other biological properties. These studies are crucial for understanding the biological relevance and potential therapeutic applications of these compounds (Kumar et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)diazenyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)9(11(18)20-12)16-15-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWGTZFUGNEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)N=NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dichlorophenyl)diazenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

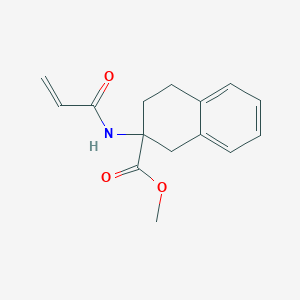
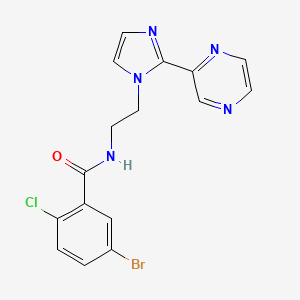
![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)

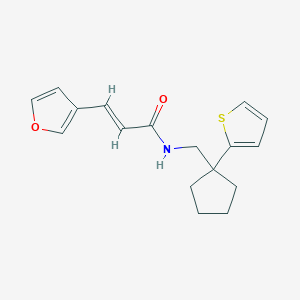
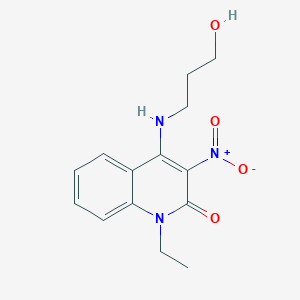
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)

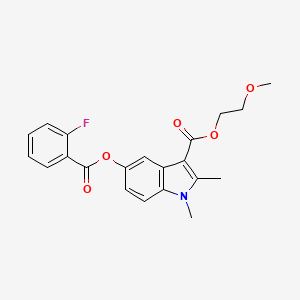
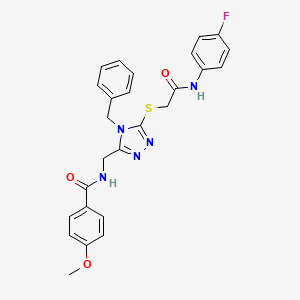
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)
